N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tetrahydroisoquinoline moiety further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions One common approach is the condensation of 4-acetylphenylamine with a suitable pyrido[2,3-d]pyrimidine derivative under acidic conditionsThe final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .
Scientific Research Applications
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of kinase activity, modulation of neurotransmitter receptors, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: Known for their neuroprotective and anti-cancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: Widely studied for their enzyme inhibitory activities.
Uniqueness
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C25H23N5O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N5O4/c1-14(31)15-6-8-18(9-7-15)26-23(33)19-12-20(32)27-22-21(19)24(34)29-25(28-22)30-11-10-16-4-2-3-5-17(16)13-30/h2-9,19H,10-13H2,1H3,(H,26,33)(H2,27,28,29,32,34) |
InChI Key |
WNNPMULNRSPNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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